2,3-Dichlorphenoxyessigsäure

Übersicht

Beschreibung

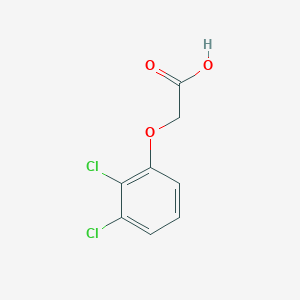

2,3-Dichlorophenoxyacetic acid (2,3-D) is an analytical standard. It is a growth inactive auxin analog of 2,4-dichlorophenoxyacetic acid (2,4-D) . It is used in laboratory chemicals .

Molecular Structure Analysis

The empirical formula for 2,3-Dichlorophenoxyacetic acid is C8H6Cl2O3. It has a molecular weight of 221.04 . The exact structure would require more specific data or a visual representation, which I’m unable to provide.Physical And Chemical Properties Analysis

2,3-Dichlorophenoxyacetic acid is a white to brown crystalline solid. It has a limited shelf life and an expiry date on the label. It has a melting point range of 170-175 °C .Wissenschaftliche Forschungsanwendungen

Landwirtschaft: Unkrautbekämpfung und Pflanzenwachstumsregulierung

2,3-D wird häufig als selektives Herbizid zur Bekämpfung von breitblättrigen Unkräutern im landwirtschaftlichen Umfeld eingesetzt. Es funktioniert, indem es natürliche Pflanzenhormone nachahmt, die als Auxine bekannt sind, was zu unkontrolliertem Wachstum und letztendlich zum Absterben der Zielunkräuter führt . Diese Verbindung ist besonders wirksam in Getreidekulturen, Weiden und Obstplantagen, wo sie hilft, die Gesundheit der Pflanzen und den Ertrag zu erhalten, indem sie den Unkrautwettbewerb beseitigt.

Umweltwissenschaften: Fortschrittliche Oxidationsverfahren

In der Umweltforschung dient 2,3-D als Modellverbindung zum Studium des Abbaus von chlorierten Phenoxyessigsäuren durch fortschrittliche Oxidationsverfahren (AOPs) . Diese Studien sind entscheidend für die Entwicklung wirksamer Methoden zur Entfernung von Herbizidrückständen aus dem Wasser, wodurch eine Umweltverschmutzung verhindert wird.

Medizin: Neurotoxizitätsstudien

2,3-D wurde in der medizinischen Forschung verwendet, um seine neurotoxischen Wirkungen zu untersuchen, insbesondere im Zusammenhang mit der Parkinson-Krankheit. Untersuchungen haben gezeigt, dass die Exposition gegenüber 2,3-D eine Degeneration von dopaminergen Neuronen im Mittelhirn induzieren kann, die für die Pathologie der Parkinson-Krankheit von entscheidender Bedeutung sind .

Analytische Chemie: Interner Standard für die Analyse von Verbindungen

In der analytischen Chemie wird 2,3-D als interner Standard für die Quantifizierung ähnlicher Verbindungen wie 2,4-D in verschiedenen Proben verwendet. Hochleistungsflüssigkeitschromatographie (HPLC) und Gaschromatographie mit Elektroneneinfangdetektion (GC-ECD) sind gängige Techniken, bei denen 2,3-D verwendet wird, um die Genauigkeit der Analyse zu gewährleisten .

Biotechnologie: Somatische Embryogenese

2,3-D spielt eine wichtige Rolle in der biotechnologischen Forschung, insbesondere im Bereich der Pflanzengewebekultur. Es wird verwendet, um die somatische Embryogenese in Pflanzenzellen zu induzieren, ein Prozess, bei dem nicht-sexuelle Gewebe zur Entwicklung neuer Pflanzen angeregt werden . Dies hat erhebliche Auswirkungen auf die Gentechnik und Pflanzenzüchtungsprogramme.

Industrielle Anwendungen: Synthese anderer Verbindungen

In der chemischen Industrie dient 2,3-D als Vorläufer oder Zwischenprodukt bei der Synthese anderer chemischer Verbindungen. Seine Reaktivität und seine strukturellen Eigenschaften machen es zu einem wertvollen Ausgangsmaterial für verschiedene chemische Reaktionen und Produktformulierungen .

Safety and Hazards

2,3-Dichlorophenoxyacetic acid is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It should be stored in a well-ventilated place and kept in a tightly closed container .

Wirkmechanismus

Target of Action

2,3-Dichlorophenoxyacetic acid (2,3-D) is a synthetic plant hormone auxin . It primarily targets broadleaf weeds , affecting their growth and development . The compound’s primary targets are the plant cell walls , where it alters their plasticity .

Mode of Action

2,3-D interacts with its targets by mimicking the natural plant hormone auxin . This leads to uncontrolled growth in the targeted plants, causing them to die . The compound achieves this by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production .

Biochemical Pathways

The biochemical pathway of 2,3-D degradation involves the tfdA gene, which encodes α-ketoglutarate-dependent dioxygenase . This enzyme catalyzes the first step of the 2,3-D degradation pathway . The entire range of 2,3-D-degrading bacteria is divided into three groups based on their phylogeny, physiological and biochemical features, and isolation source .

Pharmacokinetics

The pharmacokinetics of 2,3-D involves its absorption, distribution, metabolism, and excretion (ADME). The compound is highly soluble in water , which influences its absorption and distribution. It is also volatile, which affects its distribution in the environment . The compound has a low potential to leach to groundwater based on its chemical properties . It is non-persistent in soil but may persist in aquatic systems under certain conditions .

Result of Action

The result of 2,3-D’s action is the death of the targeted broadleaf weeds . This is achieved through uncontrolled growth caused by the compound’s interaction with the plant cell walls, protein production, and ethylene production . The compound’s action results in alterations in non-target organisms .

Action Environment

The action of 2,3-D is influenced by various environmental factors. The compound is highly soluble in water , which affects its distribution in the environment. It is volatile, which also influences its distribution . The compound has a low potential to leach to groundwater , but it may persist in aquatic systems under certain conditions . The compound can drift through the air from the fields where it is sprayed or be tracked inside homes by pets or children . It has been detected in groundwater and surface water, as well as in drinking water .

Biochemische Analyse

Biochemical Properties

2,3-Dichlorophenoxyacetic acid plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to affect the plasticity of cell walls, influence the amount of protein production, and increase ethylene production . These interactions are crucial for its herbicidal activity.

Cellular Effects

The effects of 2,3-Dichlorophenoxyacetic acid on cells are profound. It has been found to alter DNA integrity in zebrafish larvae, suggesting potential genotoxic effects . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2,3-Dichlorophenoxyacetic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It mainly kills plants by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production .

Temporal Effects in Laboratory Settings

Over time, the effects of 2,3-Dichlorophenoxyacetic acid can change in laboratory settings. It has been found that the herbicide can affect DNA integrity and retina structure in zebrafish larvae . This suggests that the product’s stability, degradation, and long-term effects on cellular function need to be considered in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 2,3-Dichlorophenoxyacetic acid vary with different dosages in animal models. For instance, a study found that chronic exposure to the herbicide resulted in hepatic changes that were both dose-dependent and exposure-dependent, and renal and pancreatic changes that were dose-dependent .

Metabolic Pathways

2,3-Dichlorophenoxyacetic acid is involved in several metabolic pathways. It has been found that the role of bacteria as well as the enzymes and genes that regulate the 2,4-D degradation has been widely studied . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

2,4-Dichlorophenoxyacetic acid is transported and distributed within cells and tissues. It has been found that the herbicide can bind to different components of the soil matrix via a range of mechanisms, which complicates pesticide risk assessment .

Subcellular Localization

It is known that the herbicide can affect various cellular processes, suggesting that it may interact with specific compartments or organelles within the cell .

Eigenschaften

IUPAC Name |

2-(2,3-dichlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c9-5-2-1-3-6(8(5)10)13-4-7(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJIGQRZLITQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183910 | |

| Record name | 2,3-Dichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2976-74-1 | |

| Record name | 2,3-Dichlorophenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2976-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichlorophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002976741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2976-74-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichlorophenoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROPHENOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BGK3H7ZVY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

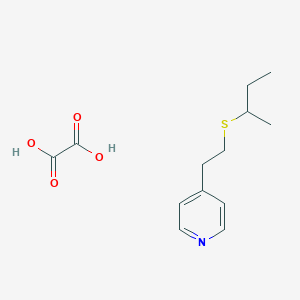

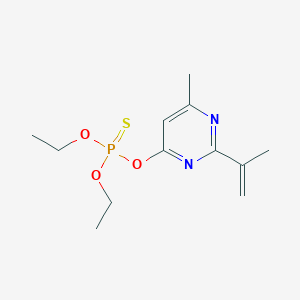

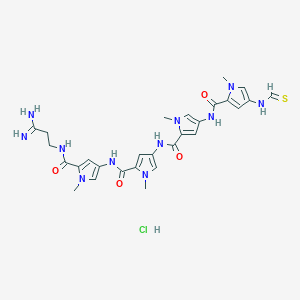

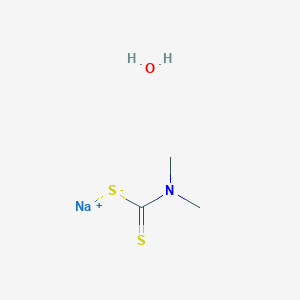

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.